molecular formula C15H16O B8514870 2-Benzyl-1-methoxy-4-methylbenzene CAS No. 179308-40-8

2-Benzyl-1-methoxy-4-methylbenzene

Cat. No.: B8514870
CAS No.: 179308-40-8
M. Wt: 212.29 g/mol
InChI Key: ODNXHKMSRCTHII-UHFFFAOYSA-N
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Description

2-Benzyl-1-methoxy-4-methylbenzene is a benzene derivative with three substituents: a methoxy group (-OCH₃) at position 1, a benzyl group (-CH₂C₆H₅) at position 2, and a methyl group (-CH₃) at position 4. Its molecular formula is C₁₅H₁₆O, with a molecular weight of 212.29 g/mol. The benzyl group introduces significant steric bulk and lipophilicity, while the methoxy group acts as an electron-donating substituent, directing electrophilic substitution to specific positions on the aromatic ring. This compound is structurally analogous to several benzene derivatives documented in recent literature, enabling comparative analysis of substituent effects on properties and reactivity .

Properties

CAS No.

179308-40-8

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2-benzyl-1-methoxy-4-methylbenzene

InChI

InChI=1S/C15H16O/c1-12-8-9-15(16-2)14(10-12)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

ODNXHKMSRCTHII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized in Table 1:

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
2-Benzyl-1-methoxy-4-methylbenzene C₁₅H₁₆O 212.29 1-OCH₃, 2-CH₂C₆H₅, 4-CH₃ High lipophilicity, steric hindrance
4-(Chloromethyl)-1-methoxy-2-methylbenzene C₉H₁₁ClO 170.64 1-OCH₃, 2-CH₃, 4-CH₂Cl Polar due to Cl, higher reactivity
1-Bromo-4-((2-ethylhexyl)oxy)benzene C₁₄H₂₁BrO 285.22 1-Br, 4-O(CH₂CH(C₂H₅)₃) Bulky alkoxy group, low solubility
Benzene, 1-ethyl-4-methoxy-2-methyl C₁₀H₁₄O 150.22 1-OCH₃, 2-CH₃, 4-CH₂CH₃ Compact substituents, low steric bulk
1-Bromo-4-methoxy-2-phenylmethoxybenzene C₁₄H₁₃BrO₂ 293.16 1-Br, 4-OCH₃, 2-OCH₂C₆H₅ Heavy atom (Br), potential for coupling reactions

Substituent Effects on Physical Properties

  • Lipophilicity: The benzyl group in this compound increases lipophilicity compared to analogs with smaller substituents (e.g., methyl or ethyl groups in ). This property enhances solubility in nonpolar solvents but reduces aqueous solubility.
  • Melting/Boiling Points : Bulky substituents like benzyl or 2-ethylhexyloxy (in ) disrupt crystal packing, lowering melting points. In contrast, polar groups (e.g., chloromethyl in ) increase intermolecular forces, raising melting points.

Reactivity and Functional Group Interactions

  • Electrophilic Substitution : The methoxy group at position 1 directs incoming electrophiles to positions 3 and 5. In contrast, bromine in 1-Bromo-4-methoxy-2-phenylmethoxybenzene deactivates the ring, reducing reactivity toward electrophiles.
  • Redox Reactions: The benzyl group is susceptible to hydrogenolysis or oxidation, a feature absent in analogs with stable substituents like methyl or ethyl .
  • Coupling Potential: Bromine-containing analogs (e.g., ) are candidates for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound lacks such reactivity due to the absence of halogens.

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